molecular formula C14H12O4 B8560194 Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate

Cat. No. B8560194
M. Wt: 244.24 g/mol
InChI Key: NIHJDHGFFHDHAH-UHFFFAOYSA-N
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Patent
US06849761B2

Procedure details

To a stirred solution of 6-methoxy-2-naphthoic acid methyl ester (10.3 g, 47.6 mmol) in DMF (36.9 mL, 476 mmol) at 5° C. was added POCl3 (44.4 mL, 476 mmol) dropwise. The reaction mixture was heated to 80° C. After 2 days at this temperature, the reaction was poured into ice/H2O (400 mL). The solution was made basic with addition of solid Na2CO3. The resulting mixture was extracted with EtOAc (2×400 mL). The organic layer was washed with brine (80 mL) and dried (MgSO4). After concentration, the residue was recrystallized from MeOH:H2O to afford the product (7.30 g, 63%) as a solid; 1H NMR (DMSO-d6) δ3.91 (s, 3H), 4.11 (s, 3H), 7.72 (d, J=9.3 Hz, 1H), 8.10 (dd, J=2.0, 9.0 Hz, 1H), 8.53 (d, J=9.2 Hz, 1H), 8.66 (d, J=1.8 Hz, 1H), 9.17 (d, J=9.0 Hz, 1H), 10.76 (s, 1H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
36.9 mL
Type
reactant
Reaction Step One
Name
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1)=[O:4].CN([CH:20]=[O:21])C.O=P(Cl)(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+]>>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[C:11]=2[CH:20]=[O:21])[CH:6]=1)=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
36.9 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
44.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
ice H2O
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (2×400 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(=O)C1=CC2=CC=C(C(=C2C=C1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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